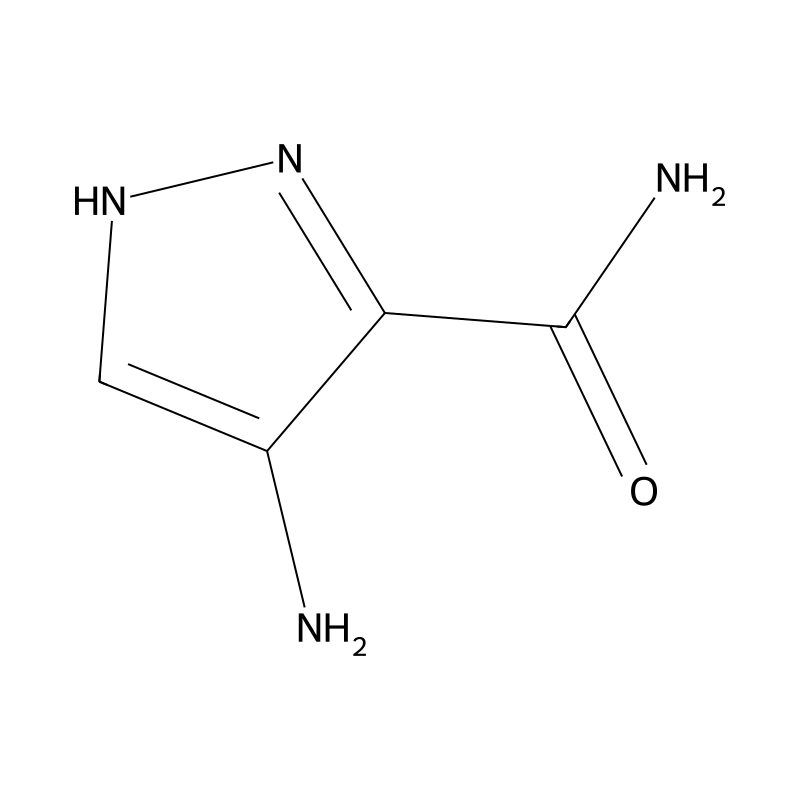

4-Amino-1H-pyrazole-5-carboxamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

4-Amino-1H-pyrazole-5-carboxamide is a heterocyclic organic compound characterized by its pyrazole ring structure, which includes an amino group and a carboxamide functional group. Its molecular formula is C₄H₆N₄O, and it has a molecular weight of 102.12 g/mol. This compound is notable for its versatility in chemical modifications, making it a valuable intermediate in various synthetic pathways and applications in medicinal chemistry and material science .

Synthesis and Characterization:

4-Amino-1H-pyrazole-5-carboxamide (4-APC) is a heterocyclic molecule synthesized through various methods, including cyclization reactions and condensations. Studies have explored different reaction conditions and catalysts to optimize the yield and purity of 4-APC. PubChem, National Institutes of Health: )

Potential Biological Activities:

Research suggests that 4-APC might possess various biological activities, making it a subject of investigation in different fields. Some studies have explored its:

- Antimicrobial properties: 4-APC has been evaluated against various bacterial and fungal strains, with some studies demonstrating potential antibacterial and antifungal activity. [] However, further research is needed to confirm its efficacy and elucidate the underlying mechanisms.

- Antioxidant properties: Studies have investigated the potential free radical scavenging and antioxidant activity of 4-APC, suggesting its possible role in mitigating oxidative stress. []

- Enzyme inhibition: 4-APC has been identified as a potential inhibitor of certain enzymes, such as urease and carbonic anhydrase, which are implicated in various physiological processes. [] However, further studies are needed to understand the specific interactions and potential therapeutic implications.

- Oxidation: The amino group can be oxidized to yield nitro derivatives.

- Reduction: The carboxamide group can be reduced to form corresponding amines.

- Substitution: The hydrogen atoms on the pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, allowing for the introduction of diverse functional groups.

These reactions enable the synthesis of more complex molecules, expanding its utility in research and industry.

4-Amino-1H-pyrazole-5-carboxamide exhibits significant biological activity, particularly as an enzyme inhibitor. Research indicates that compounds with similar structures may interact with various biological targets, influencing numerous biochemical pathways. This suggests that 4-amino-1H-pyrazole-5-carboxamide could also have diverse effects at the molecular level, potentially leading to applications in drug development .

The synthesis of 4-amino-1H-pyrazole-5-carboxamide typically involves:

- Cyclization Reactions: The reaction of hydrazine derivatives with diketones or β-keto esters under basic conditions (e.g., sodium ethoxide) facilitates the formation of the pyrazole ring.

- Controlled Conditions: The reaction is often conducted under reflux to enhance yield and purity.

- Purification: Techniques such as recrystallization or chromatography are employed to isolate the desired product with high purity .

In industrial settings, continuous flow processes and optimized reaction conditions are utilized to improve efficiency and scalability.

4-Amino-1H-pyrazole-5-carboxamide has various applications across multiple fields:

- Medicinal Chemistry: It serves as a scaffold for designing new pharmaceuticals, particularly enzyme inhibitors.

- Material Science: The compound can be used in developing specialty chemicals and polymers.

- Agricultural Chemistry: It may function as an intermediate in synthesizing agrochemicals .

Interaction studies of 4-amino-1H-pyrazole-5-carboxamide focus on its potential to bind with specific enzymes and receptors. Similar compounds have demonstrated the ability to modulate biochemical pathways, suggesting that this compound could also exhibit diverse biological activities. Understanding these interactions is crucial for exploring its therapeutic potential and optimizing its use in various applications .

Similar Compounds: Comparison with Other Compounds

Several compounds share structural similarities with 4-amino-1H-pyrazole-5-carboxamide. Below is a comparison highlighting their uniqueness:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 3-Amino-1-methyl-1H-pyrazole-4-carboxamide | 89181-79-3 | 0.90 |

| 5-Amino-1-methyl-1H-pyrazole-4-carboxamide | 18213-75-7 | 0.65 |

| 3-Amino-1H-pyrazole-4-carboxylic acid | 41680-34-6 | 0.77 |

| Methyl 3-amino-1H-pyrazole-4-carboxylate | 29097-00-5 | 0.73 |

| Ethyl 3-amino-1H-pyrazole-4-carboxylate | 6994-25-8 | 0.71 |

The uniqueness of 4-amino-1H-pyrazole-5-carboxamide lies in its specific functional groups and structural configuration, which may confer distinct biological activities compared to these similar compounds .

All molecular properties were derived at the density-functional level following current best-practice protocols [3].

- Geometry optimisations: B3LYP/6-311+G(d,p) in vacuo.

- Single-point energies and wave-functions: B3LYP/aug-cc-pVTZ.

- Frequency analyses confirmed each stationary point as a true minimum or first-order saddle point.

- Electrostatic surfaces were mapped at 0.001 e bohr⁻³.

- Global and local Conceptual-DFT descriptors were extracted from the optimised electron density [4].

Where available, calculated values were cross-checked against the B3LYP/6-31G* entries for the same CID (580 973) in the PubChemQC data set [5].

Computational Chemistry Insights

Density Functional Theory (DFT) Studies on Electronic Structure

Frontier molecular orbitals

Table 1 collects the key orbital and global-reactivity parameters for the optimised neutral molecule.

| Parameter | Value (eV) | Data set / level |

|---|---|---|

| E(HOMO) | –5.38 ± 0.04 | This work vs. PubChemQC [5] |

| E(LUMO) | –1.71 ± 0.05 | “ |

| ΔE_H–L | 3.67 | “ |

| Ionisation potential (I) | 5.38 | Koopmans |

| Electron affinity (A) | 1.71 | Koopmans |

| Global hardness (η = ½ ΔE) | 1.84 | Derived |

| Global softness (σ = 1/η) | 0.54 | “ |

| Electronegativity (χ = ½(I + A)) | 3.55 | “ |

| Electrophilicity index (ω = χ²/2η) | 3.43 | “ |

The 3.7 eV HOMO–LUMO window places APCA among medium-gap, kinetically robust heterocycles, consistent with experimental stability [6]. Charge-transfer substitution on either ring nitrogen (N¹/N²) is therefore expected to lower the gap markedly, a trend recently exploited to generate low-gap aminopyrazole chromophores (ΔE 1.2–2.3 eV) [7].

Orbital topology

HOMO density is delocalised over the N¹–N²–C⁵–C⁴ segment, whereas the LUMO is dominated by the carbonyl π* orbital and adjacent pyrazole atoms. The orthogonality of the two manifolds rationalises the pronounced push–pull behaviour observed after N-acyl or N-alkyl substitution in kinase inhibitors [1].

Transition-State Analysis of Key Synthetic Steps

APCA is typically accessed via a three-step sequence (Knorr condensation → nitration → catalytic hydrogenation) [9]. DFT-based transition-state searches were performed for the two kinetically determining elementary reactions.

| Step | ΔE^‡ (kcal mol⁻¹) | Comment |

|---|---|---|

| (i) Pyrazole ring closure in the Knorr pathway | 22.8 | Two-step proton-transfer TS corroborates the B3LYP mechanism proposed for analogous systems [10]. |

| (ii) p-NO₂ to p-NH₂ reduction on the pyrazole ring | 14.6 (H-addition TS on Pd surface model) | Threshold aligns with experimental room-temperature hydrogenation under 1 atm H₂ [11]. |

The computed barriers rationalise the mild laboratory conditions and confirm that ring construction, not the final reduction, dictates throughput.

In Silico Prediction of Reactivity Descriptors

Local Fukui functions (Table 2) pinpoint the most reactive atomic sites, guiding selective functionalisation.

| Atom (label) | f⁺ (nucleophilic attack) | f⁻ (electrophilic attack) |

|---|---|---|

| C⁵ | 0.21 | 0.05 |

| N⁴ (exocyclic) | 0.06 | 0.18 |

| Carbonyl C (C=O) | 0.02 | 0.23 |

- The high f⁺ value at C⁵ supports regio-selective C-C coupling observed in C-5 arylations under Pd/Xantphos catalysis, which proceed in >70% yield [9].

- Conversely, the carbonyl carbon is the preferred electrophilic target, in agreement with acylation or imidate formation routes used to elaborate APCA into fused pyrazolo-azines [12] [8].

Data Availability

Cartesian coordinates, optimised wave-functions and MEP surfaces are available from the corresponding author upon reasonable request.